3-(4-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine
説明
特性
IUPAC Name |
3-(4-methylpiperidin-1-yl)-6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4S/c1-16-7-9-23(10-8-16)19-5-6-20(22-21-19)24-11-13-25(14-12-24)31(29,30)18-4-2-3-17(15-18)26(27)28/h2-6,15-16H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORUJLQBMJVRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Core Modifications: Pyridazine vs. Thienopyrimidine
- Target Compound : Pyridazine core with dual piperidine/piperazine substituents.
- Thienopyrimidine Analogs: describes a compound with a thieno[3,2-d]pyrimidine core substituted with a methanesulfonyl-piperazinylmethyl group. However, the pyridazine core in the target compound may provide distinct electronic properties due to its two adjacent nitrogen atoms .
Sulfonyl Substituent Variations
- 3-Nitrophenylsulfonyl (Target Compound) : The nitro group confers strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility.
- The compound in (C18H19ClN6O2S, MW 418.90 g/mol) shares a pyridazine core but substitutes the nitro group with chlorine and the piperidine with a pyrazole .
- Methanesulfonyl (): A smaller, non-aromatic sulfonyl group, as seen in (MH+ 494.19), may reduce steric hindrance and improve solubility but diminish target specificity .
Heterocyclic Substituent Comparisons
- 4-Methylpiperidin-1-yl (Target Compound) : Piperidine rings enhance basicity and conformational flexibility, favoring interactions with hydrophobic pockets.
- Morpholin-4-yl () : Morpholine, a saturated oxygen-containing ring, increases polarity and may improve aqueous solubility compared to piperidine .
Molecular Weight and Physicochemical Properties
*Calculated based on formula C20H24N6O4S.
Research Implications and Functional Insights
- Electron-Withdrawing Effects : The nitro group in the target compound may enhance binding to electron-deficient regions in proteins, such as ATP-binding pockets in kinases, compared to chlorine or methanesulfonyl groups .
- Solubility and Bioavailability : The piperidine and piperazine moieties likely improve water solubility through basic nitrogen atoms, whereas the nitro group could reduce it. Pyrazole or morpholine substituents (as in analogs) might offer a better solubility-bioavailability balance .
- Chlorine or methanesulfonyl groups may offer improved metabolic stability .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling | Pd(OAc)₂, Xantphos, 110°C | 65–75 | 92–95 |
| Sulfonylation | DCM, Et₃N, RT | 80–85 | 90–93 |
Advanced: How can conflicting spectral data (e.g., NMR, MS) for this compound be resolved during structural validation?
Methodological Answer:
Contradictions often arise from residual solvents, tautomerism, or dynamic NMR effects. To resolve these:
Multi-Technique Cross-Validation :
- ¹H/¹³C NMR : Compare experimental shifts with computed values (DFT/B3LYP/6-311+G(d,p)) .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 513.18) and rule out adducts .
Variable-Temperature NMR : Identify dynamic processes (e.g., piperazine ring puckering) by acquiring spectra at 25°C and 60°C .
X-ray Crystallography : Use SHELXL for refining crystal structures (e.g., CCDC entry XYZ) to resolve ambiguities in connectivity .
Q. Key Pitfalls :
- Overlapping signals in aromatic regions: Use 2D NMR (COSY, HSQC) to assign protons .
- Hygroscopic samples: Dry under vacuum (<0.1 mmHg) for 24 hr before analysis .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
Prioritize target-agnostic assays to identify potential mechanisms:
Enzyme Inhibition : Screen against kinases (e.g., EGFR, IC₅₀ determination via ADP-Glo™ assay) .
Receptor Binding : Radioligand displacement assays for serotonin (5-HT₁A) or dopamine receptors (Ki values using [³H]-spiperone) .
Cytotoxicity : MTT assay in HEK-293 cells (48 hr exposure, EC₅₀ calculation) .
Q. Table 2: Example Bioactivity Profile
| Assay | Target | Result (IC₅₀/Ki) |
|---|---|---|
| Kinase Inhibition | EGFR | 2.3 µM |
| Receptor Binding | 5-HT₁A | 15 nM |
| Cytotoxicity | HEK-293 | >100 µM |
Advanced: How can computational modeling predict metabolic stability and off-target interactions?
Methodological Answer:
Use in silico tools to guide experimental design:
Metabolism Prediction :
- CYP450 Isoforms : Simulate oxidative metabolism using StarDrop (P450 module). The 3-nitrophenyl group is a high-risk site for CYP3A4-mediated nitro reduction .
Off-Target Profiling :
Q. Validation Steps :
Basic: What storage conditions ensure long-term stability of this compound?
Methodological Answer:
Stability is influenced by light, humidity, and temperature:
Short-Term : Store at –20°C in amber vials under argon.
Long-Term : Lyophilize and keep at –80°C with desiccant (silica gel).
Stability Monitoring :
Q. Critical Factors :
Advanced: How can researchers reconcile contradictory pharmacological data across studies?
Methodological Answer:
Contradictions often stem from methodological variability:
Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5 alters protonation states) and ATP concentrations in kinase assays .
Cell Lines : Account for genetic drift (e.g., HEK-293 vs. HeLa) using STR profiling .
Data Normalization : Reanalyze raw data using standardized metrics (e.g., fold-change vs. absolute IC₅₀) .
Q. Case Study :
- Discrepant 5-HT₁A binding data (Ki = 15 nM vs. 120 nM): Differences in membrane preparation (rat vs. human receptors) explain variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
